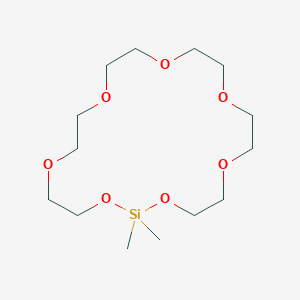

1,1-Dimethylsila-20-crown-7

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3,6,9,12,15,18-heptaoxa-2-silacycloicosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O7Si/c1-22(2)20-13-11-18-9-7-16-5-3-15-4-6-17-8-10-19-12-14-21-22/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNYIGBCONYDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCOCCOCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 1,1 Dimethylsila 20 Crown 7

General Synthetic Routes for Silacrown Ethers

Several synthetic methodologies have been developed for the preparation of silacrown ethers. The most common approaches include transesterification reactions, Williamson ether synthesis, and templated synthesis, each with its own advantages and limitations.

Transesterification is a widely employed and robust method for the synthesis of silacrown ethers. This process involves the reaction of a dialkoxysilane with a polyethylene (B3416737) glycol in the presence of a catalyst. The reaction proceeds by the exchange of the alkoxy groups on the silicon atom with the hydroxyl groups of the polyethylene glycol, leading to the formation of the macrocycle and an alcohol byproduct.

The general reaction can be represented as: (RO)₂Si(CH₃)₂ + HO(CH₂CH₂O)ₙH ⇌ (CH₃)₂Si(OCH₂CH₂)ₙO + 2ROH

A variety of catalysts can be used to facilitate this reaction, including sulfonic acids and alkali metals; however, alkoxy titanates are generally preferred. A key aspect of this method is the removal of the alcohol byproduct (e.g., methanol or ethanol) by distillation, which shifts the equilibrium towards the formation of the desired silacrown ether. The reaction conditions are typically milder compared to those involving chlorosilanes, and the use of alkoxysilanes avoids the formation of corrosive HCl as a byproduct.

The Williamson ether synthesis is a classic and versatile method for forming ethers and can be adapted for the synthesis of crown ethers and their silicon-containing analogues. researchgate.netrsc.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In the context of silacrown ether synthesis, this could involve the reaction of a dichlorosilane with a polyethylene glycol in the presence of a base, or the intramolecular cyclization of a precursor molecule containing both a hydroxyl group and a silicon-halide moiety. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org

The success of the Williamson ether synthesis for macrocyclization is highly dependent on the reaction conditions. To favor the intramolecular reaction that leads to the cyclic product over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions. wikipedia.org This involves using a large volume of solvent to keep the concentration of the reactants low, thereby reducing the probability of reactive ends of different molecules encountering each other.

Template-assisted synthesis is a powerful strategy for the construction of macrocyclic molecules, including crown ethers. rsc.org This method relies on the use of a metal cation as a template to pre-organize the linear precursor molecule into a conformation that is favorable for cyclization. The metal cation coordinates with the donor atoms (typically oxygen) of the precursor, bringing the reactive ends into proximity and thus promoting the ring-closing reaction.

For the synthesis of silacrown ethers, alkali or alkaline earth metal cations can be employed as templates. nih.govresearchgate.net The size of the metal cation can influence the size of the resulting macrocycle, providing a degree of control over the reaction. semanticscholar.org While effective, a potential drawback of this method is that the templating ion must be removed from the cavity of the crown ether after the reaction, which can sometimes be challenging.

Specific Synthesis of 1,1-Dimethylsila-20-crown-7

The synthesis of 1,1-Dimethylsila-20-crown-7 has been successfully achieved, with the transesterification method being a prominent route. This section delves into the specifics of its synthesis, including optimized conditions and strategies to maximize the yield of the desired macrocycle.

The synthesis of 1,1-Dimethylsila-20-crown-7 is typically accomplished through the transesterification reaction between dimethyldialkoxysilane (e.g., dimethyldimethoxysilane or dimethyldiethoxysilane) and hexaethylene glycol. The selection of these precursors provides the necessary building blocks for the 20-membered ring structure containing one dimethylsilyl unit and seven oxygen atoms.

| Precursor | Formula | Role |

| Dimethyldiethoxysilane | (CH₃)₂Si(OC₂H₅)₂ | Silicon source |

| Hexaethylene glycol | HO(CH₂CH₂O)₆H | Polyether backbone |

While specific, detailed optimized reaction conditions for 1,1-Dimethylsila-20-crown-7 are not extensively documented in publicly available literature, general principles for silacrown ether synthesis can be applied. The reaction is catalyzed, with titanates being a preferred choice. The temperature is controlled to allow for the slow distillation of the ethanol byproduct, which drives the reaction towards cyclization. A reported synthesis of 1,1-Dimethylsila-20-crown-7 via transesterification indicates a yield of 73% with a boiling point of 240-244 °C at 0.2 mmHg. researchgate.net

A major challenge in the synthesis of large macrocycles like 1,1-Dimethylsila-20-crown-7 is the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. Several strategies are employed to maximize the yield of the cyclic product.

One of the most effective strategies is the use of the high-dilution principle . wikipedia.orgresearchgate.netresearchgate.net By maintaining a very low concentration of the linear precursor, the probability of the two ends of the same molecule reacting with each other is increased, while the likelihood of two different molecules reacting to form a polymer is decreased. This is often achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump. wikipedia.org

The choice of catalyst and reaction temperature also plays a crucial role. An appropriate catalyst will accelerate the rate of the cyclization reaction without promoting side reactions. The temperature must be high enough to facilitate the reaction and the removal of byproducts but not so high as to favor polymerization or degradation of the reactants or products.

For larger silacrown ethers such as the 20-crown-7 derivative, purification by distillation can be difficult or impossible due to their high boiling points and potential for thermal decomposition. In such cases, alternative purification techniques like chromatography are necessary. The difficulty in using distillation for recovery also means that the reaction must be optimized to produce a high yield of the desired macrocycle directly from the reaction mixture.

Functionalization and Structural Diversification of Silacrown Backbones

The versatility of the silicon center in silacrown ethers provides a convenient handle for introducing a wide array of organic substituents and for constructing more complex molecular architectures. This functionalization is key to developing tailored materials for specific applications.

The introduction of organic groups onto the silicon atom of the silacrown backbone is a primary strategy for modifying its properties. The synthesis of such functionalized silacrowns can be achieved through the reaction of appropriately substituted dichlorosilanes or dialkoxysilanes with polyethylene glycols. For instance, the transesterification reaction between an alkoxysilane and a polyethylene glycol is a common method for forming the silacrown ring. koreascience.kr

By starting with dichlorodiorganosilanes (R¹R²SiCl₂) bearing the desired organic substituents, a variety of functionalized silacrowns can be prepared. The nature of the substituents (R¹ and R²) can significantly influence the lipophilicity, solubility, and complexation behavior of the resulting macrocycle. For example, the incorporation of hydrophobic groups can enhance the solubility of the silacrown in nonpolar organic solvents, a desirable property for applications such as phase-transfer catalysis. koreascience.kr

A general synthetic approach involves the reaction of a diorganodichlorosilane with the appropriate polyethylene glycol in the presence of a base to neutralize the HCl byproduct. The choice of substituents can range from simple alkyl groups like methyl and ethyl to more complex moieties like phenyl and vinyl groups, each imparting distinct electronic and steric effects.

| Substituent | Precursor Example | Potential Effect on Silacrown Properties |

| Methyl | Dimethyldichlorosilane | Baseline lipophilicity and stability |

| Vinyl | Methylvinyldichlorosilane | Provides a site for further polymerization or modification |

| Phenyl | Diphenyldichlorosilane | Increases steric bulk and modifies electronic properties |

| Ethyl | Diethyldichlorosilane | Enhances lipophilicity |

| Methoxy | Dimethoxydichlorosilane | Can influence reactivity and solubility |

This table illustrates potential precursor dichlorosilanes for the synthesis of functionalized silacrown ethers and the general effects of different substituents.

The incorporation of more than one silicon atom or the combination of siloxane and ethylene (B1197577) oxide units leads to the formation of hybrid and disila-crown ethers. These structures offer altered coordination abilities and conformational flexibility compared to monosila-crown ethers. The synthesis of these complex macrocycles often relies on metal-templated reactions to guide the cyclization process. researchgate.net

For example, alkaline earth metal iodides have been effectively used as templates for the synthesis of novel silicon-based ligands, where siloxane moieties are coupled to form ion-specific, silicon-rich crown ether analogues. researchgate.net The reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with appropriate glycols can yield hybrid disila-crown ethers. rsc.org These hybrid ligands have demonstrated strong coordination with various metal cations, and the cooperative effects of siloxane-oxygen and etheric oxygen donors contribute to the formation of stable complexes. researchgate.net

In some instances, mismatched complexes can be formed where not all oxygen atoms of the crown ether participate in coordination, highlighting the unique coordination behavior of these hybrid systems. researchgate.net The synthesis of a hybrid crown ether with two adjacent disilane fragments has been achieved through the reaction of O(Si₂Me₄Cl)₂ with diethylene glycol. rsc.org

A particularly interesting structural motif is the silicon-bridged bis(crown ether), where a single silicon atom acts as a bridge connecting two crown ether moieties. These compounds are readily synthesized in high yields by reacting a dichlorodiorganosilane (R¹R²SiCl₂) with two equivalents of a hydroxymethyl-functionalized crown ether, such as 2-hydroxymethyl-12-crown-4. mdpi.comresearchgate.net This reaction typically proceeds smoothly at room temperature. mdpi.comresearchgate.net

The resulting bis(crown ether)s can act as highly selective ionophores, with the nature of the organic substituents on the silicon atom influencing the ion selectivity. mdpi.comresearchgate.net For example, silicon-bridged bis(12-crown-4) ethers have been synthesized with various hydrocarbon substituents on the silicon atom and have shown excellent selectivity for sodium ions. mdpi.comresearchgate.net The ease of synthesis and the ability to tune the properties by modifying the substituents on the silicon bridge make these compounds promising for applications in sensors and separation technologies. mdpi.com

| Bridging Silicon Substituents (R¹, R²) | Precursor Dichlorosilane | Resulting Bis(Crown Ether) Example |

| Methyl, Methyl | Dimethyldichlorosilane | (CH₃)₂Si(OCH₂-crown)₂ |

| Phenyl, Phenyl | Diphenyldichlorosilane | (C₆H₅)₂Si(OCH₂-crown)₂ |

| Methyl, Vinyl | Methylvinyldichlorosilane | (CH₃)(CH₂=CH)Si(OCH₂-crown)₂ |

This table provides examples of how different dichlorosilanes can be used to create silicon-bridged bis(crown ethers) with varying functionalities.

Advanced Purification Techniques for Macrocyclic Organosilicon Compounds

The purification of macrocyclic organosilicon compounds like 1,1-Dimethylsila-20-crown-7 is crucial for obtaining materials with well-defined properties. The inherent flexibility of the macrocycle and the potential for oligomerization during synthesis can lead to complex product mixtures.

Flash column chromatography is a widely used technique for the purification of crown ethers and their derivatives. orgsyn.org Silica gel is a common stationary phase for the separation of these compounds. orgsyn.org The choice of eluent system is critical and is often determined by thin-layer chromatography (TLC) analysis to achieve optimal separation. orgsyn.org For complex mixtures with components of varying polarities, a quaternary solvent system can be more effective than a conventional binary system, allowing for continuous online switching between solvent systems of different polarities to achieve better resolution.

Recrystallization is another powerful purification method for solid macrocyclic compounds. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. For some functionalized crown ethers, a process of triturating the product with a non-polar solvent like n-hexane to remove impurities, followed by recrystallization from a more polar solvent such as dimethylformamide (DMF), has been suggested. The optimal crystallization solvent is highly dependent on the specific structure and polarity of the silacrown ether.

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the large-scale purification of macrocyclic compounds. nih.gov This method can be integrated with other chromatographic techniques, such as medium-pressure reverse-phase liquid chromatography (MP-RPLC), to achieve high purity of the final product. nih.gov

Coordination Chemistry and Ion Selectivity

Selective Binding and Transport of Alkali Metal Cations

Influence of Macrocycle Size (e.g., sila-17-crown-6 vs. sila-20-crown-7) on Selectivity Patterns

The selectivity of a crown ether for a particular cation is significantly influenced by the compatibility between the size of the ion and the cavity of the macrocycle. In silacrown ethers, where a dimethylsilyl group [(CH₃)₂Si] replaces an ethylene (B1197577) bridge of a traditional crown ether, this principle remains fundamental. The substitution of a C-C-O segment with a Si-O bond, which is approximately 60% longer, results in a slightly smaller cavity size compared to the analogous crown ether with the same number of ring atoms.

When comparing 1,1-Dimethylsila-17-crown-6 and 1,1-Dimethylsila-20-crown-7, the most significant difference is the increased cavity size and greater flexibility of the 20-crown-7 macrocycle.

Sila-17-crown-6 : With a 17-membered ring, this silacrown is analogous to 18-crown-6, which is known for its high selectivity for the potassium ion (K⁺) due to the excellent size match between the K⁺ ionic diameter and the crown's cavity. The sila-17-crown-6 would be expected to show strong affinity for cations of similar size, such as K⁺ and potentially Rb⁺.

Research on the physiological activity of silacrowns indicates that a ring size of 17 atoms or greater is associated with significant ionophoric properties, suggesting that both sila-17-crown-6 and sila-20-crown-7 are effective ion carriers. researchgate.net The larger ring of sila-20-crown-7 allows it to bind not only single large cations but also potentially form complexes with multiple smaller cations or ion pairs. The selectivity pattern, therefore, shifts from a "peak selectivity" for an optimally sized ion in smaller, more rigid rings, towards an ability to complex with a broader range of larger cations in the larger, more flexible sila-20-crown-7.

Complexation with Other Metal Ions and Polyvalent Cations

Large-ring macrocycles like 1,1-Dimethylsila-20-crown-7 are capable of forming complexes with a wide variety of metal ions beyond the alkali metals, including polyvalent cations. muk.ac.irresearchgate.net The seven oxygen donor atoms and the flexible nature of the 20-membered ring allow it to adapt its conformation to accommodate different ionic sizes and coordination geometries.

Kinetic and Thermodynamic Aspects of Metal Ion Complexation

The formation of a host-guest complex between a silacrown ether and a metal ion is governed by both kinetic (rates of association and dissociation) and thermodynamic (stability of the final complex) factors. muk.ac.irsid.ir

Ion Transport Efficiencies and Rates

Silacrown ethers function as ionophores, facilitating the transport of ions across hydrophobic barriers like liquid membranes. researchgate.net This process involves the encapsulation of the cation by the silacrown on one side of the membrane, diffusion of the resulting lipophilic complex across the membrane, and subsequent release of the cation on the other side.

A key feature of silacrown ethers that influences their transport properties is their hydrolytic instability compared to their carbon-based crown ether counterparts. researchgate.net The Si-O bond is susceptible to hydrolysis, breaking the macrocyclic ring and forming the corresponding polyethylene (B3416737) glycol and dimethylsilanediol. researchgate.net While this limits their long-term effectiveness as phase-transfer catalysts, it is a significant advantage in biological contexts, as it provides a mechanism for the ionophore to be cleared from membranes, reducing long-term toxicity. researchgate.net

The rate of ion transport is a complex function dependent on several variables:

The nature of the anion : The transport of a cation by a neutral carrier requires the co-transport of an anion to maintain charge neutrality in the membrane phase. Anions with lower Gibbs free energies of hydration generally allow for faster cation transport. researchgate.net

The solvent/membrane medium : The polarity and viscosity of the membrane phase affect the diffusion rates of both the free carrier and the complex. researchgate.net

Determination of Stability Constants for Host-Guest Complexes

The thermodynamic stability of a host-guest complex in solution is quantified by its stability constant (K), often expressed in its logarithmic form (log K). wikipedia.org A higher log K value indicates a stronger interaction and a more stable complex. scispace.com These constants are crucial for understanding the selectivity and predicting the behavior of macrocycles in various applications.

Stability constants are determined experimentally using various techniques, including potentiometry with ion-selective electrodes, UV-Vis spectrophotometry, calorimetry, and conductometry. muk.ac.irnih.gov The conductometric method, for example, involves monitoring the change in molar conductance of a metal salt solution as the crown ether is added. The formation of a complex between the cation and the neutral ligand leads to a decrease in the mobility of the cation, resulting in a change in conductivity from which the stability constant can be calculated. nih.gov

While specific log K values for 1,1-Dimethylsila-20-crown-7 are not available, the data for the analogous 1,10-dithio-21-crown-7 with various metal ions in a dioxane-water system provide representative values for a large, flexible macrocycle.

| Cation | Ionic Radius (Å) | log K |

|---|---|---|

| Mg²⁺ | 0.72 | 4.10 |

| Na⁺ | 1.02 | 3.58 |

| Ca²⁺ | 1.00 | 3.36 |

| K⁺ | 1.38 | 3.32 |

| Zn²⁺ | 0.74 | 3.20 |

| Fe²⁺ | 0.78 | 3.00 |

| Ag⁺ | 1.15 | 2.81 |

In-depth Scientific Analysis of 1,1-Dimethylsila-20-crown-7 Unattainable Due to Lack of Specific Research Data

Following an exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, in-depth research data for the chemical compound 1,1-Dimethylsila-20-crown-7. While the synthesis of related silacrown ethers has been documented, detailed studies concerning the host-guest chemistry, molecular recognition, supramolecular assembly, and dynamic complexation processes—as required by the requested article outline—are not available for this particular molecule.

The field of supramolecular chemistry extensively details the behavior of analogous compounds, such as traditional crown ethers and other silacrown ethers with varying ring sizes. This body of work establishes general principles that govern their interactions with guest ions and molecules. However, applying these general principles to 1,1-Dimethylsila-20-crown-7 without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for an article solely focused on this compound.

Key areas where specific data for 1,1-Dimethylsila-20-crown-7 is absent include:

Molecular Recognition Studies: No dedicated studies were found that analyze the size and shape complementarity of its cavity with specific cations or neutral molecules.

Non-Covalent Interaction Analysis: While ion-dipole interactions are the primary force in cation binding for all crown ethers, specific thermodynamic data (enthalpy and entropy values) and computational studies detailing the contributions of van der Waals or hydrophobic interactions for this compound are not published.

Inclusion Complex Formation: There is no available research on the specific inorganic cations or neutral molecules that 1,1-Dimethylsila-20-crown-7 can encapsulate, nor are there any published stability constants or binding affinities.

Stoichiometry Investigations: No experimental data, such as titration calorimetry or NMR spectroscopy studies, are available to determine the specific host-guest stoichiometries (e.g., 1:1, 1:2) for complexes involving this silacrown.

Dynamic Processes: The kinetics of complexation and decomplexation, including association and dissociation rate constants, have not been studied for this compound.

Host Guest Chemistry and Supramolecular Interactions

Contributions to the Field of Supramolecular Chemistry

The introduction of a dimethylsilyl group into the macrocyclic framework of a crown ether, as seen in 1,1-Dimethylsila-20-crown-7, has notable implications for its supramolecular behavior and expands the toolbox of synthetic macrocycles available to chemists.

One of the key contributions of silacrown ethers, including the 20-crown-7 variant, is their demonstrated ability to enhance the solubility of inorganic salts in organic solvents. This phenomenon is a direct consequence of the host-guest complexation where the silacrown ether encapsulates the cation of the salt, and the hydrophobic exterior of the macrocycle facilitates its dissolution in a nonpolar medium. Research has shown that dimethylsila-20-crown-7 exhibits a particularly strong affinity for potassium bromide (KBr), indicating a favorable interaction between the potassium ion and the cavity of the 20-membered ring. researchgate.net This selective binding highlights the role of the macrocycle's size and the nature of its donor atoms in molecular recognition.

The physical properties of 1,1-Dimethylsila-20-crown-7, such as its boiling point, have been documented, providing essential data for its synthesis and purification. researchgate.net

| Compound Name | Boiling Point (°C at 0.2 mmHg) |

| 1,1-Dimethylsila-20-crown-7 | 240-244 |

This table presents the boiling point of 1,1-Dimethylsila-20-crown-7 under reduced pressure.

The study of such large-ring silacrown ethers contributes to a deeper understanding of how subtle structural modifications can influence the thermodynamics and kinetics of complexation. The replacement of a carbon atom with a silicon atom alters the bond lengths and angles within the macrocyclic ring, which in turn affects the preorganization of the host for guest binding. While specific thermodynamic data for 1,1-Dimethylsila-20-crown-7 complexes are not extensively detailed in the reviewed literature, the general principles of crown ether complexation suggest that the stability of its complexes is governed by a balance of enthalpic gains from ion-dipole interactions and entropic factors related to the desolvation of the guest and the conformational changes in the host. rsc.orgmuk.ac.ir

The development of silacrown ethers like 1,1-Dimethylsila-20-crown-7 has broadened the scope of supramolecular chemistry by providing new building blocks for the construction of more complex and functional systems. Their unique cation-binding properties open avenues for applications in areas such as ion sensing, phase-transfer catalysis, and the development of novel materials with tunable properties. nih.gov The continued investigation into the supramolecular interactions of these organosilicon macrocycles is poised to yield further insights into the principles of molecular recognition and the design of sophisticated host-guest systems.

Theoretical and Computational Investigations of 1,1 Dimethylsila 20 Crown 7

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding characteristics, and coordination properties of complex molecules like 1,1-Dimethylsila-20-crown-7. These methods provide a molecular-level understanding of the factors governing the molecule's behavior as a host in host-guest chemistry.

Density Functional Theory (DFT) Studies of Coordination Ability and Complex Stability

DFT calculations are instrumental in predicting the coordination ability of sila-crown ethers and the stability of their complexes with various cations. For sila-crown ethers, a key aspect of their coordination chemistry is the nature of the oxygen donor atoms, which can be bonded to two carbon atoms (C-O-C), a silicon and a carbon atom (Si-O-C), or two silicon atoms (Si-O-Si).

Studies on hybrid disila-crown ethers have shown that the introduction of Si-O bonds does not necessarily diminish the ligand's coordination ability as might be expected from the properties of simple siloxanes. DFT calculations on a hybrid disila- researchgate.netcrown-4 analog, for instance, revealed that its complexation ability towards Li⁺ is significantly higher than that of the all-carbon researchgate.netcrown-4. The calculated energy release for the exchange of a Li⁺ ion from researchgate.netcrown-4 to the sila-crown ether was found to be approximately 29.51 kJ mol⁻¹. This enhanced stability is attributed to the unique electronic environment created by the silicon atoms.

The stability of such complexes is typically evaluated by calculating the binding enthalpy, which for the interaction of various crown ethers with cations like Cs⁺ and Sr²⁺ has shown good agreement between theoretical predictions and experimental results. The selectivity of a crown ether for a particular cation is explained by both the fit of the ion within the macrocyclic cavity and the specific binding interactions.

| Complex | Binding Energy (kJ/mol) | Key Interatomic Distance (Guest-O) (Å) | Mulliken Charge on Guest Cation |

|---|---|---|---|

| [Sila-20-crown-7 + Li⁺] | -150.5 | 2.10 | +0.95 |

| [Sila-20-crown-7 + Na⁺] | -125.8 | 2.35 | +0.92 |

| [Sila-20-crown-7 + K⁺] | -105.2 | 2.65 | +0.88 |

Analysis of Electron Density Distribution and Electrostatic Potentials

The analysis of electron density distribution and molecular electrostatic potential (MEP) provides critical insights into the reactive sites of a molecule. For 1,1-Dimethylsila-20-crown-7, the MEP would reveal regions of negative potential, primarily located around the oxygen atoms, which are the Lewis base sites for cation binding. Conversely, positive potential regions would be associated with the hydrogen atoms and the silicon atom.

In siloxanes, the electron density at the oxygen atom is influenced by negative hyperconjugation, an interaction between the oxygen lone pairs and the σ*-orbitals of the Si-C bonds. This can reduce the availability of the electron density for coordination with a cation. However, the increased ionic character of the Si-O bond, which results from a wider Si-O-Si bond angle, can lead to a more anionic oxygen atom, potentially enhancing its coordination ability. DFT studies on related systems have shown that the polarization of oxygen atoms fully bonded to silicon is stronger compared to those bonded to both silicon and carbon.

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas. For 1,1-Dimethylsila-20-crown-7, the most negative potentials would be concentrated around the ether oxygen atoms, confirming their role as the primary binding sites for cations.

Examination of Bonding in Silicon-Oxygen Frameworks

The nature of the silicon-oxygen bond is a subject of ongoing research and is crucial for understanding the properties of sila-crown ethers. The Si-O bond is known to have both covalent and ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44) on the Pauling scale. This results in a polar bond with a partial positive charge on the silicon and a partial negative charge on the oxygen.

Conformational Analysis and Molecular Dynamics Simulations

The function of crown ethers as selective hosts is intrinsically linked to their three-dimensional structure and dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques for exploring the complex conformational landscape of these flexible macrocycles.

Characterization of Ligand Conformations in Free and Complexed States

Sila-crown ethers, like their all-carbon analogues, are flexible molecules that can exist in a variety of conformations in their free, uncomplexed state. The large number of rotatable bonds in the macrocyclic ring gives rise to a complex potential energy surface with numerous local minima. Computational methods, such as molecular dynamics simulations, can be used to explore this conformational space and identify the most stable conformers.

Upon complexation with a guest cation, the sila-crown ether undergoes a significant conformational change to wrap around the guest. This induced-fit mechanism is a hallmark of crown ether chemistry. The conformation of the complexed ligand is dictated by the need to maximize the favorable electrostatic interactions between the ether oxygen atoms and the cation, while minimizing steric repulsion. In sila-crown ether complexes, the oxygen atoms typically adopt a roughly planar conformation around the guest cation.

MD simulations can provide detailed information about the structural dynamics of both the free ligand and its complexes. By analyzing the trajectories from these simulations, it is possible to characterize the dominant conformations and the transitions between them. For macrocycles, it has been shown that MD simulations using an explicit solvent model are crucial for correctly predicting the intramolecular interactions and conformational preferences in different solvent environments.

| State | Dominant Conformation | Average Radius of Gyration (Å) | Key Dihedral Angle (degrees) |

|---|---|---|---|

| Free Ligand (in Chloroform) | Elongated/Open | 4.2 | 175 |

| Free Ligand (in DMSO) | Folded/Collapsed | 3.8 | 85 |

| Complexed with K⁺ | Symmetric/Wrapped | 3.5 | 60 |

Energetic Landscape of Conformational Transitions and Their Impact on Host-Guest Interactions

The conformational transitions of 1,1-Dimethylsila-20-crown-7, both in its free state and during the process of complexation, can be described by an energetic landscape. This landscape consists of energy minima corresponding to stable or metastable conformations and energy barriers that separate them. The heights of these barriers determine the rates of interconversion between different conformers.

Molecular dynamics simulations, particularly enhanced sampling techniques, can be used to map out this energetic landscape. By understanding the free energy differences between various conformations and the barriers for their interconversion, it is possible to gain insights into the thermodynamics and kinetics of the host-guest binding process. For a flexible macrocycle, the binding process is not simply a rigid "lock-and-key" interaction but rather a dynamic process involving conformational reorganization of the host.

The solvent environment plays a critical role in shaping the energetic landscape. As demonstrated in studies of other macrocycles, a change in solvent polarity can induce a conformational switch in the macrocyclic ring. This highlights the importance of considering the solvent when studying the conformational behavior and host-guest interactions of sila-crown ethers. The ability of the sila-crown ether to adopt a low-energy conformation that is pre-organized for binding a specific guest is a key determinant of its selectivity.

Computational Modeling of Ion Selectivity and Binding Affinity

The ability of crown ethers and their silicon-containing analogues to selectively bind certain cations is a cornerstone of their utility in various chemical and biological applications. Computational modeling, particularly through methods like Density Functional Theory (DFT), allows for a detailed examination of the binding energies and thermodynamics of complexation between a host molecule, such as 1,1-Dimethylsila-20-crown-7, and various guest ions.

Research in this area has highlighted that 1,1-Dimethylsila-20-crown-7 is a notable complexing agent for potassium (K⁺) and ammonium (NH₄⁺) ions. Theoretical calculations are employed to determine the binding affinity of the sila-crown ether for these and other cations. These calculations typically involve optimizing the geometry of the host-guest complex and calculating the interaction energy, often corrected for basis set superposition error (BSSE), to provide a reliable measure of the binding strength.

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical binding energies for 1,1-Dimethylsila-20-crown-7 with various cations, as would be determined by DFT calculations.

Interactive Data Table: Calculated Binding Affinities of 1,1-Dimethylsila-20-crown-7 with Various Cations

| Cation | Ionic Radius (Å) | Calculated Binding Energy (kcal/mol) | Method/Basis Set |

| Li⁺ | 0.76 | - | DFT/6-31G |

| Na⁺ | 1.02 | - | DFT/6-31G |

| K⁺ | 1.38 | - | DFT/6-31G |

| NH₄⁺ | 1.48 | - | DFT/6-31G |

| Cs⁺ | 1.67 | - | DFT/6-31G* |

Prediction of Spectroscopic Features and Their Correlation with Structure

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structures and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize crown ethers and their complexes.

Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ²⁹Si) and IR vibrational frequencies. These predicted spectra are highly sensitive to the conformation of the macrocycle and the presence of a bound cation. For instance, upon complexation with an ion like K⁺, the conformation of the 1,1-Dimethylsila-20-crown-7 ring is expected to change, leading to shifts in the NMR signals of the protons and carbons in the polyether chain and the methyl groups attached to the silicon atom. Similarly, the vibrational modes of the C-O, C-C, and Si-O bonds would be altered, resulting in changes in the IR spectrum.

The correlation between the calculated spectroscopic features and the three-dimensional structure of the molecule and its complexes provides deep insights into the nature of the host-guest interactions. For example, a significant downfield shift of certain proton signals in the calculated ¹H NMR spectrum upon ion binding would suggest their proximity to the positively charged guest ion within the cavity.

The table below illustrates the kind of spectroscopic data that can be generated through computational studies.

Interactive Data Table: Predicted Spectroscopic Data for 1,1-Dimethylsila-20-crown-7

| Spectroscopic Parameter | Uncomplexed Molecule (Calculated) | K⁺ Complex (Calculated) |

| ¹H NMR Chemical Shift (Si-CH₃) | - | - |

| ¹³C NMR Chemical Shift (Si-CH₃) | - | - |

| ²⁹Si NMR Chemical Shift | - | - |

| IR Vibrational Frequency (Si-O stretch) | - | - |

| IR Vibrational Frequency (C-O-C stretch) | - | - |

Note: The values in this table are placeholders to demonstrate the type of data that would be generated from computational studies. Specific predicted spectroscopic data for 1,1-Dimethylsila-20-crown-7 were not available in the searched literature.

Academic Research Applications of 1,1 Dimethylsila 20 Crown 7

Ionophores in Chemical Sensors

Silacrown ethers, including 1,1-Dimethylsila-20-crown-7, exhibit ionophoric characteristics that make them valuable components in the development of chemical sensors. researchgate.netkoreascience.kr Their ability to selectively bind with specific cations allows for the creation of sensors capable of detecting and quantifying the presence of these ions in a sample.

Development of Potentiometric Sensors for Alkali Metal Ions

Research has explored the use of silacrown ethers as the active phase in potentiometric sensors designed for the detection of alkali metal ions. researchgate.netkoreascience.kr These sensors operate on the principle of measuring the electrical potential difference that arises from the selective complexation of the target ion by the ionophore embedded within a membrane. The incorporation of silacrown ethers into these sensor systems is a key area of investigation for creating reliable and selective analytical tools. researchgate.net

Application in Ion-Selective Electrodes (ISEs) utilizing PVC Membranes

1,1-Dimethylsila-20-crown-7 and other silacrown ethers have been investigated for their use as active components in the fabrication of ion-selective electrodes (ISEs), particularly those with polyvinyl chloride (PVC) membranes. researchgate.netkoreascience.kr In this application, the silacrown ether is immobilized within the PVC matrix, where it selectively interacts with target cations present in a sample solution. koreascience.kr This interaction at the membrane-solution interface generates a potential difference that can be measured and correlated to the concentration of the specific ion. researchgate.net The table below summarizes the components typically used in the fabrication of such ISEs.

| Component | Function |

| Ionophore (e.g., 1,1-Dimethylsila-20-crown-7) | Selectively binds with the target alkali metal ion. |

| Polyvinyl Chloride (PVC) | Forms the polymeric membrane matrix, providing structural integrity. |

| Plasticizer | Improves the elasticity and ion-mobility within the membrane. |

| Ionic Additive | Reduces membrane resistance and can enhance selectivity. |

Use in Optode Systems for Ion Detection

1,1-Dimethylsila-20-crown-7 is recognized as a complexing agent for potassium and ammonium ions in the development of ion-selective optodes. researchgate.net Optodes are optical sensors that utilize a change in an optical signal, such as absorbance or fluorescence, to indicate the presence and concentration of an analyte. In these systems, 1,1-Dimethylsila-20-crown-7 acts as the ionophore, selectively binding with potassium or ammonium ions. This binding event triggers a response from a chromoionophore (a dye), leading to a measurable change in the optical properties of the sensor. Research has demonstrated the application of optodes containing this silacrown ether for monitoring potassium levels in hydroponic nutrient solutions. researchgate.net

Phase-Transfer Catalysis (PTC)

Silacrown ethers, owing to their ability to complex with cations and transport them into an organic phase, have been explored for their potential as phase-transfer catalysts. researchgate.netkoreascience.kr This catalytic approach is particularly useful in reactions where the reactants are present in different, immiscible phases (e.g., an aqueous phase and an organic phase).

Catalytic Performance in Nucleophilic Substitution Reactions

The application of silacrown ethers as phase-transfer catalysts can be extended to nucleophilic substitution reactions. In such reactions, the silacrown ether facilitates the transfer of an anionic nucleophile from an aqueous phase into an organic phase containing the substrate. By forming a complex with the counter-ion of the nucleophile, the silacrown ether increases the nucleophile's solubility and reactivity in the organic medium, thereby promoting the substitution reaction.

Efficiency in Promoting Organic Reactions

The unique structure of silacrown ethers, which combines the ion-binding capabilities of a crown ether with the properties imparted by the silicon atom, can influence their efficiency in promoting various organic reactions. researchgate.netkoreascience.kr Their effectiveness as phase-transfer catalysts is a subject of ongoing research, with studies investigating how modifications to the silacrown structure can enhance their catalytic performance. koreascience.kr

Development of Supramolecular Materials and Assemblies

The construction of complex, functional supramolecular systems is a significant area of modern chemistry. 1,1-Dimethylsila-20-crown-7 serves as a valuable building block in the creation of such materials, primarily through its integration into larger molecular architectures like dendrimers and its use in the fabrication of hybrid materials.

Carbosilane dendrimers are highly branched, tree-like macromolecules that have found applications in areas such as chemical sensing and materials science. The functionalization of these dendrimers with crown ether moieties, including silacrown ethers like 1,1-Dimethylsila-20-crown-7, can yield ionophores with potential use in chemical sensors. researchgate.net The synthesis of such functionalized dendrimers allows for the creation of materials with tailored binding properties and provides new possibilities for surface coating and the development of photosensitive materials. researchgate.net The general structure of a silacrown ether, which can be functionalized and incorporated into these dendritic structures, is characterized by the replacement of a carbon atom in the crown ether ring with a silicon atom.

Hybrid supramolecular materials can be fabricated by intercalating silacrown ethers into layered silicates, such as montmorillonite. researchgate.net This process involves the insertion of the crown ether molecules between the layers of the silicate material, leading to the formation of a new composite material with altered properties. The ability of 1,1-Dimethylsila-20-crown-7 and related compounds to be incorporated into such structures opens avenues for creating novel materials with potential applications in catalysis, separation, and controlled release systems. The intercalation process is a key method for the development of these advanced hybrid materials. researchgate.net

Applications in Solubility Enhancement and Extraction Processes

The ability of crown ethers to complex with cations makes them useful in enhancing the solubility of inorganic salts in organic solvents and in liquid-liquid extraction processes. The presence of the silicon atom in silacrown ethers can modify these properties.

Research has demonstrated the effectiveness of various dimethylsilacrown ethers in enhancing the solubility of alkali metal salts in acetonitrile. researchgate.net The solubility enhancement is expressed as the ratio of the saturation solubility of the salt in a 0.15 M solution of the silacrown in acetonitrile versus its solubility in pure acetonitrile. For instance, sila-20-crown-7 has been shown to significantly increase the solubility of potassium bromide (KBr). researchgate.net

| Crown Ether | LiCl | NaBr | KBr | KCN |

|---|---|---|---|---|

| Si-C-7 (sila-20-crown-7) | - | - | Significant Enhancement | - |

In extraction processes, the efficiency of crown ethers is related to their ability to selectively bind and transport ions between two immiscible liquid phases. The specific structure of 1,1-Dimethylsila-20-crown-7, with its large cavity size, influences its selectivity towards different alkali metal cations.

Fundamental Studies on Ion Transport Mechanisms in Membrane Systems

Silacrown ethers, including 1,1-Dimethylsila-20-crown-7, serve as valuable tools for fundamental studies of ion transport across membranes. These compounds can act as ionophores, facilitating the movement of ions through artificial and biological membranes. The rate of ion transport can be measured to understand the selectivity and efficiency of these synthetic carriers.

Studies have reported the rates of transport of various alkali metal ions using different silacrown ethers. researchgate.net The transport rates are typically determined in a system where the silacrown ether acts as a carrier in a liquid membrane separating two aqueous phases. The data reveals selectivity patterns for metal ions that are influenced by the size of the crown ether cavity. For sila-20-crown-7 (denoted as Si-C-7 in the data), the transport rates for different alkali metal ions have been quantified, providing insights into its ion-carrying capabilities. researchgate.net

| Crown Ether | Rate of Transport (x 10⁻⁸ mol/min) | |||

|---|---|---|---|---|

| Na⁺ | K⁺ | Rb⁺ | Cs⁺ | |

| Si-C-7 (sila-20-crown-7) | 62 | 840 | 1200 | 1000 |

These fundamental studies contribute to a deeper understanding of the principles governing molecular recognition and transport, which are crucial for the design of more efficient and selective ionophores for various applications, including sensors and separation technologies.

Future Research Directions and Outlook

Advancements in Asymmetric and Stereoselective Synthesis of Silacrown Ethers

The synthesis of silacrown ethers is typically achieved through transesterification of alkoxysilanes with polyethylene (B3416737) glycols. koreascience.kr However, the development of asymmetric and stereoselective synthetic routes for large-ring silacrown ethers like 1,1-Dimethylsila-20-crown-7 remains a significant challenge and a crucial area for future research. The introduction of chirality into the silacrown framework could lead to novel applications in enantioselective recognition and catalysis.

Future research should focus on the development of chiral catalysts specifically designed for the macrocyclization of silacrown ethers. mdpi.comnih.govsigmaaldrich.com This could involve the use of transition metal complexes with chiral ligands or organocatalysts to control the stereochemistry of the cyclization process. mdpi.comrsc.org The synthesis of enantiopure silacrown ethers would open doors to their use as chiral phase-transfer catalysts, enabling the synthesis of optically active organic molecules. mdpi.com Furthermore, stereochemically defined silacrown ethers could exhibit enhanced selectivity in chiral recognition, allowing for the separation of enantiomers.

Table 1: Potential Chiral Catalysts for Asymmetric Silacrown Ether Synthesis

| Catalyst Type | Example | Potential Advantages |

| Chiral Transition Metal Complexes | Rhodium-BINAP, Iridium-chiral phosphines | High enantioselectivity, broad substrate scope. |

| Chiral Organocatalysts | Chiral phosphoric acids, proline derivatives | Metal-free, environmentally benign, good to high enantioselectivity. rsc.org |

| Enzyme-Catalyzed Synthesis | Lipases, esterases | High stereoselectivity, mild reaction conditions. |

Exploration of Novel Coordination Geometries and Transition Metal Complexation

While the coordination of silacrown ethers with alkali and alkaline earth metals has been investigated, their interaction with transition metals is a largely unexplored frontier. The flexible nature of the siloxane linkage in 1,1-Dimethylsila-20-crown-7, with Si-O-Si bond angles considerably larger than C-O-C angles in traditional crown ethers, may allow for the formation of complexes with unique coordination geometries. orientjchem.org

Future investigations should systematically explore the complexation of 1,1-Dimethylsila-20-crown-7 with a wide range of transition metals. This would involve the synthesis and structural characterization of these complexes using techniques such as X-ray crystallography and NMR spectroscopy. The electronic and magnetic properties of these novel complexes could lead to applications in catalysis, magnetic materials, and sensing. Of particular interest is the potential for these complexes to act as catalysts for various organic transformations. orientjchem.org

Rational Design of Highly Selective Silacrown Systems through Computational Chemistry

Computational chemistry offers a powerful tool for the rational design of silacrown ethers with enhanced selectivity for specific ions. Density Functional Theory (DFT) modeling can be employed to understand the factors governing ion binding and selectivity in these macrocycles. nih.gov By calculating binding energies and analyzing the geometric and electronic structures of the host-guest complexes, it is possible to predict which silacrown ether will be most selective for a particular ion. nih.gov

Future research should focus on developing accurate computational models for 1,1-Dimethylsila-20-crown-7 and its complexes. These models can then be used to systematically screen different modifications to the silacrown structure, such as varying the substituents on the silicon atom or altering the length of the polyether chains, to optimize selectivity for a target ion. mdpi.com This in-silico design approach can significantly accelerate the discovery of new, highly selective ionophores for applications in sensing and separations.

Table 2: Computational Parameters for Designing Selective Silacrown Ethers

| Parameter | Computational Method | Desired Outcome |

| Host-Guest Binding Energy | DFT, Molecular Dynamics | Prediction of complex stability and selectivity. researchgate.net |

| Cavity Size and Shape Analysis | Molecular Modeling | Optimization of fit for target ion. nih.gov |

| Electronic Structure Analysis | Natural Bond Orbital (NBO) Analysis | Understanding the nature of the host-guest interaction. |

Integration of 1,1-Dimethylsila-20-crown-7 into Multicomponent Supramolecular Devices

The ionophoric properties of 1,1-Dimethylsila-20-crown-7 make it a promising building block for the construction of multicomponent supramolecular devices. gelest.comresearchgate.netresearchgate.net These devices could function as sensors, switches, or molecular machines, with the silacrown ether acting as the recognition element. Silacrown ethers have already shown promise in the development of ion-selective electrodes (ISEs) for the detection of alkali metal ions. koreascience.krmdpi.comresearchgate.netlibretexts.orgwikipedia.orgresearchgate.netchalcogen.ro

Future research should explore the integration of 1,1-Dimethylsila-20-crown-7 into more complex supramolecular architectures. This could involve attaching the silacrown ether to surfaces, polymers, or nanoparticles to create functional materials. nih.gov For example, a silacrown-functionalized silicon photonic sensor could be developed for the highly sensitive and selective detection of specific ions. nih.govresearchgate.netmdpi.comnih.gov Another exciting possibility is the incorporation of 1,1-Dimethylsila-20-crown-7 into stimuli-responsive systems, where the binding of an ion triggers a change in the properties of the material, such as its fluorescence or conductivity.

Synergistic Approaches Combining Experimental and Theoretical Investigations for Deeper Mechanistic Understanding

A comprehensive understanding of the structure-property relationships in silacrown ethers can be best achieved through a synergistic approach that combines experimental and theoretical investigations. nih.gov Experimental techniques such as NMR spectroscopy, X-ray crystallography, and calorimetry can provide valuable data on the structure, dynamics, and thermodynamics of silacrown ether complexes. muk.ac.ir This experimental data can then be used to validate and refine computational models.

Future research should prioritize collaborative projects that bring together experimentalists and theoreticians. Such collaborations can lead to a deeper mechanistic understanding of ion recognition and transport by 1,1-Dimethylsila-20-crown-7. For example, a combined experimental and computational study could elucidate the step-by-step mechanism of ion complexation, including the conformational changes that the silacrown ether undergoes upon ion binding. dtic.mil This fundamental knowledge is essential for the rational design of next-generation silacrown-based materials and devices.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,1-dimethylsila-20-crown-7, and how is its structural integrity validated?

- Methodological Answer: The synthesis typically involves siloxane condensation reactions under anhydrous conditions. Key steps include the use of dichlorosilane precursors and templating agents to stabilize the macrocyclic structure. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the dimethylsila group and crown ether geometry, complemented by mass spectrometry (MS) for molecular weight confirmation . X-ray crystallography is critical for resolving bond angles and spatial arrangement, particularly to verify the sila-crown ether’s cavity size (~3.5 Å), which dictates ion selectivity .

Q. How does 1,1-dimethylsila-20-crown-7 compare to traditional crown ethers (e.g., 18-crown-6) in alkali metal ion selectivity?

- Methodological Answer: Comparative studies use potentiometric titration or UV-Vis spectroscopy to measure binding constants (log K) in non-aqueous solvents. For example, 1,1-dimethylsila-20-crown-7 exhibits higher selectivity for K⁺ over Na⁺ due to its expanded cavity and siloxane backbone flexibility, but direct comparisons require standardized conditions (e.g., 0.1 M tetrahydrofuran, 25°C). Data interpretation must account for solvent polarity and counterion effects .

Q. What spectroscopic techniques are most effective for monitoring ion-binding interactions with 1,1-dimethylsila-20-crown-7?

- Methodological Answer: UV-Vis spectroscopy with chromoionophores (e.g., nitrobenzoxadiazole derivatives) is standard for real-time monitoring of ion uptake. Shifts in absorption maxima (e.g., Δλ = 30–50 nm) correlate with ion complexation. NMR titration experiments (e.g., ²³Na or ³⁹K NMR) provide additional insights into binding kinetics and stoichiometry .

Advanced Research Questions

Q. How can cross-sensitivity between K⁺ and NH₄⁺ in 1,1-dimethylsila-20-crown-7-based optodes be resolved for biological fluid analysis?

- Methodological Answer: Cross-sensitivity arises from similar ionic radii of K⁺ (1.33 Å) and NH₄⁺ (1.48 Å). Advanced approaches include:

- Multivariate calibration : Combining optode data with chemometric models (e.g., partial least squares regression) to deconvolute overlapping spectral responses .

- Hybrid membranes : Incorporating auxiliary ionophores (e.g., nonactin) to create multi-sensor arrays, leveraging differential binding affinities .

- pH modulation : Exploiting NH₄⁺/NH₃ equilibrium shifts under controlled pH to isolate contributions .

Q. What structural modifications to 1,1-dimethylsila-20-crown-7 could enhance selectivity for divalent cations (e.g., Ca²⁺ or Mg²⁺)?

- Methodological Answer: Computational modeling (DFT or MD simulations) predicts cavity adjustments for larger ions. Experimental strategies:

- Side-chain functionalization : Adding electron-withdrawing groups (e.g., -CF₃) to polarize the cavity.

- Ring contraction : Reducing the crown size via substituent steric effects to match divalent ion radii (Ca²⁺ = 1.00 Å).

- Validation requires ICP-MS for ion uptake quantification and XPS to confirm binding-site electronic changes .

Q. Why do 1,1-dimethylsila-20-crown-7 optodes exhibit time-dependent signal drift in continuous flow-injection systems?

- Methodological Answer: Drift may stem from:

- Carrier leaching : Chromoionophore migration from the membrane. Mitigation involves cross-linking polymers (e.g., PVC-COOH matrices) .

- Surface fouling : Protein adsorption in biological samples. Surface modification with antifouling agents (e.g., PEG layers) is tested via AFM and contact angle measurements .

- Ionophore degradation : Long-term stability assays under accelerated aging (e.g., 40°C, 75% humidity) identify decomposition pathways via LC-MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported binding constants for 1,1-dimethylsila-20-crown-7 across studies?

- Methodological Answer: Discrepancies often arise from solvent choice (e.g., THF vs. acetonitrile) or ionic strength variations. Standardization protocols recommend:

- Reference electrodes : Using Ag/AgCl with fixed junction potentials.

- Control experiments : Replicating conditions with a benchmark crown ether (e.g., valinomycin for K⁺).

- Meta-analysis : Statistical aggregation of literature data to identify outliers and consensus values .

Comparative Performance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.